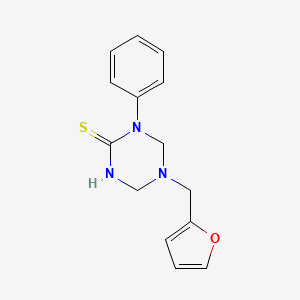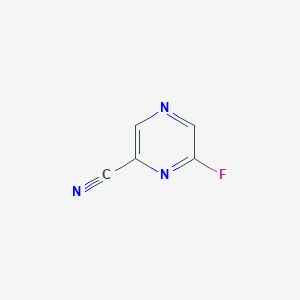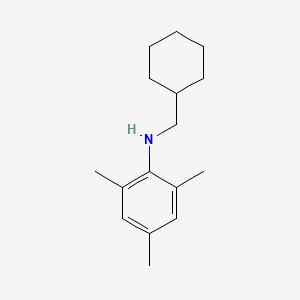
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline
Overview
Description
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline, also known as N-CMT, is an organic compound that has been used in a variety of scientific research applications. It has a unique structure and properties that make it an ideal molecule for synthesizing a wide range of compounds. N-CMT has been used in the synthesis of drugs, food additives, and other compounds. It has been found to have a variety of biochemical and physiological effects on the body, making it an important molecule in the scientific community.
Scientific Research Applications
Environmental Detection and Treatment
Studies on environmental detection and treatment demonstrate the use of chemical compounds for detecting and degrading pollutants. For instance, research on the use of canines as chemical detectors for explosives provides insights into the chemical compositions of explosives and the application of chemical detection methods in environmental safety (Furton & Myers, 2001). Additionally, investigations into the occurrence and toxicity of antibiotics in the aquatic environment highlight the impact of chemical pollutants and the need for effective degradation methods to protect aquatic life (Kovaláková et al., 2020).
Drug Delivery Systems
The application of chemical compounds in drug delivery systems is vast. Cyclodextrins, for example, have been extensively studied for their ability to enhance the solubility and stability of pharmaceuticals, showcasing the potential for improved drug formulation and delivery (Sharma & Baldi, 2016). Similarly, poly(N-isopropylacrylamide) and its copolymers have been reviewed for biomedical applications, indicating the versatility of chemical compounds in creating responsive drug delivery systems (Lanzalaco & Armelin, 2017).
Analytical Methods
The development of analytical methods for determining antioxidant activity illustrates the critical role of chemical compounds in analytical chemistry. Various assays and computational approaches are used to evaluate the antioxidant capacity of compounds, contributing to the broader understanding of their potential health benefits and applications in food and pharmaceutical industries (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
N-(cyclohexylmethyl)-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNUOAVWSKGPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



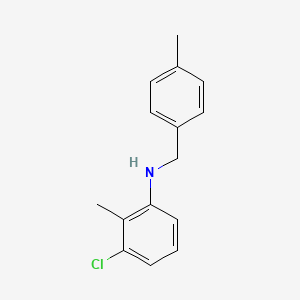
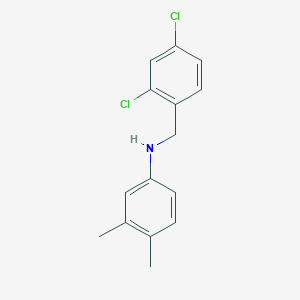
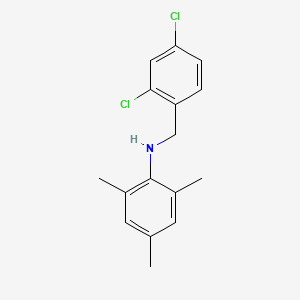

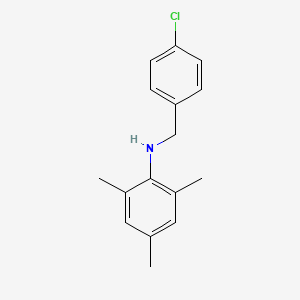

![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)


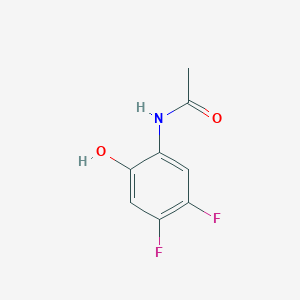
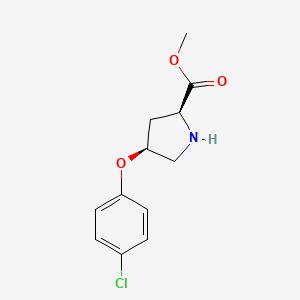
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
